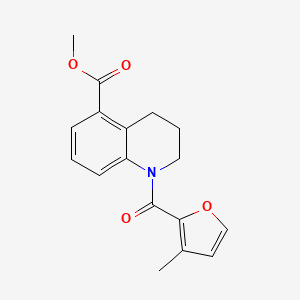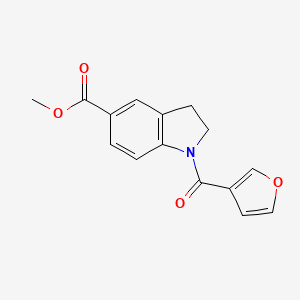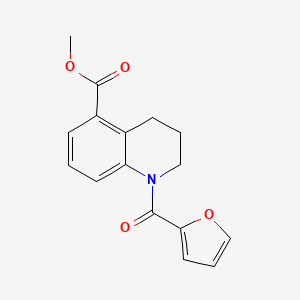
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQC belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood. However, it has been proposed that methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been found to have analgesic properties, reducing pain in animal models.
Advantages and Limitations for Lab Experiments
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various pharmacological activities. However, there are also some limitations to using methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and its potential side effects.
Future Directions
There are several future directions for research on methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is the development of more water-soluble derivatives of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate that can be administered in vivo. Additionally, more research is needed to fully understand the mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and its potential side effects. Finally, methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has shown promise as a potential antiviral agent, and further research is needed to explore its potential in this area.
Conclusion:
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is a quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments, but there are also some limitations to using it in vivo. Future research on methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate should focus on developing more water-soluble derivatives, understanding its mechanism of action, and exploring its potential as an antiviral agent.
Synthesis Methods
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Friedlander synthesis. The most common method for synthesizing methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction yields methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate as a yellow solid with a melting point of 132-134°C.
Scientific Research Applications
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-8-10-22-15(11)16(19)18-9-4-6-12-13(17(20)21-2)5-3-7-14(12)18/h3,5,7-8,10H,4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPLANWIAOBKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=C(C=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)

![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)


![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)